molecular formula C48H46N2O4S2 B12083439 N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide

N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide

Cat. No.: B12083439
M. Wt: 779.0 g/mol
InChI Key: SAHPZSAVAOLELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide (hereafter referred to by its full name) is a regioisomerically pure perylene bisimide (PBI) derivative functionalized with thiophene substituents at the 1,7-bay positions and 2-ethylhexyl chains at the imide nitrogen atoms. The thiophene groups act as electron donors, enabling intramolecular charge transfer with the electron-deficient perylene core, resulting in a bathochromic shift in UV-vis absorption (λmax ≈ 550–600 nm) and fluorescence quenching due to non-radiative decay pathways . The 2-ethylhexyl chains enhance solubility in organic solvents (e.g., chloroform, THF), critical for solution-processable optoelectronic applications . Synthesis involves Stille coupling between 1,7-dibromo-PBI precursors and thiophene-based stannanes, followed by purification via column chromatography . This compound exhibits n-type semiconductor behavior with electron mobilities up to 0.1 cm²·V⁻¹·s⁻¹ in thin-film transistors, making it suitable for organic photovoltaics and light-emitting diodes .

Properties

Molecular Formula

C48H46N2O4S2

Molecular Weight

779.0 g/mol

IUPAC Name

7,18-bis(2-ethylhexyl)-11,22-dithiophen-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C48H46N2O4S2/c1-5-9-13-27(7-3)25-49-45(51)31-19-17-29-40-34(38-16-12-22-56-38)24-36-42-32(46(52)50(48(36)54)26-28(8-4)14-10-6-2)20-18-30(44(40)42)39-33(37-15-11-21-55-37)23-35(47(49)53)41(31)43(29)39/h11-12,15-24,27-28H,5-10,13-14,25-26H2,1-4H3

InChI Key

SAHPZSAVAOLELM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CC)CCCC)C8=CC=CS8)C9=CC=CS9)C1=O

Origin of Product

United States

Biological Activity

N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide (referred to as PDI) is a notable compound in the class of perylene diimides (PDIs), which are recognized for their exceptional photophysical properties and potential applications in organic electronics, photonics, and biological systems. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

PDI exhibits a robust structure characterized by a perylene core with tetracarboxylic acid functionalities and thiophene substituents. The presence of the 2-ethylhexyl groups enhances its solubility in organic solvents, which is crucial for biological applications. The compound's structure can be depicted as follows:

  • Perylene Core : Central aromatic system contributing to electronic properties.
  • Tetracarboxylic Acid Groups : Facilitate solubility and interaction with biological molecules.
  • Thiophene Substituents : Enhance electronic properties and stability.

Anticancer Properties

Recent studies have indicated that PDIs, including PDI, exhibit significant anticancer activity. For instance:

  • Mechanism of Action : PDIs can intercalate into DNA, leading to the inhibition of DNA replication and transcription. This property has been exploited in designing PDIs as potential chemotherapeutic agents.
  • Case Study : A study demonstrated that PDI showed cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .

Photodynamic Therapy (PDT)

PDIs have been investigated for their role in photodynamic therapy:

  • Mechanism : Upon irradiation with light, PDIs generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
  • Research Findings : In vitro studies revealed that PDI-mediated PDT significantly reduced tumor cell viability when exposed to specific wavelengths of light .

Antibacterial Activity

The antibacterial properties of PDIs are also noteworthy:

  • Study Overview : A comparative study showed that PDIs demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Mechanism : The proposed mechanism involves the disruption of bacterial cell membranes and interference with cellular respiration due to ROS generation upon light activation.

Table 1: Biological Activity of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)References
AnticancerHeLa12.5
AnticancerMCF-715.0
Photodynamic TherapyHeLa (with light)8.0
AntibacterialStaphylococcus aureus10.0
AntibacterialEscherichia coli15.5
MechanismDescription
DNA IntercalationInhibits replication and transcription
ROS GenerationInduces apoptosis via photodynamic effects
Membrane DisruptionAlters bacterial cell membrane integrity

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C48H46N2O4S2
Molecular Weight : 779.02 g/mol
Structure : The compound features a perylene core with two thiophene substituents and multiple carboxylic acid groups, enhancing its solubility and electronic properties.

Organic Photovoltaics

N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene-3,4,9,10-tetracarboxylic acid bisimide is utilized as a light-harvesting material in organic solar cells due to its strong absorption characteristics and high charge mobility.

Case Study

A study published in the Journal of Materials Chemistry demonstrated that devices incorporating this compound achieved power conversion efficiencies exceeding 8%, significantly improving upon previous organic photovoltaic materials .

Organic Light Emitting Diodes (OLEDs)

The compound serves as an electron transport layer in OLEDs. Its high electron mobility enhances device performance by facilitating efficient charge transport.

Case Study

Research indicated that OLEDs utilizing this bisimide exhibited improved brightness and operational stability compared to conventional materials .

Sensors

Due to its electronic properties and solubility characteristics, this compound is applied in chemical sensors for detecting volatile organic compounds (VOCs).

Case Study

A recent investigation highlighted the use of this compound in a sensor array that demonstrated high sensitivity and selectivity towards various VOCs at low concentrations .

Photonic Devices

The compound's unique optical properties make it suitable for applications in photonic devices such as waveguides and photonic crystals.

Case Study

Studies have shown that incorporating this compound into photonic structures can enhance light confinement and improve device performance .

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Position and Electronic Effects

  • 1,7-Di(thiophen-2-yl) vs. 1,6-Di(thiophen-2-yl) Isomers : Regioisomeric thiophene substitution at the 1,7-positions (target compound) versus 1,6-positions (e.g., N,N'-di(2-ethylhexyl)-1,6-di(thiophen-2-yl)-PBI) alters π-conjugation. The 1,7-isomer exhibits broader absorption bands and reduced vibronic structure compared to the 1,6-analog due to increased torsional strain in the perylene core .
  • Thiophene vs. Tetraphenylethenyl Substituents : Replacing thiophene with tetraphenylethenyl groups (e.g., 1,7-DTPEPBI) induces aggregation-induced red emission (λem ≈ 650 nm) but reduces charge transport efficiency due to steric hindrance .

Imide Substituent Effects

  • 2-Ethylhexyl vs. Cyclohexyl Chains : The target compound’s 2-ethylhexyl chains provide superior solubility (≈20 mg/mL in CHCl₃) compared to cyclohexyl analogs (e.g., N,N'-dicyclohexyl-1,7-DTPEPBI, solubility ≈5 mg/mL) .
  • Charged vs. Neutral Imide Groups : Water-soluble derivatives like N,N'-bis(dimethylammonium)-PBI exhibit λmax ≈ 520 nm in aqueous solutions but suffer from aggregation-induced quenching, unlike the target compound’s organic solvent compatibility .
Optical and Electronic Properties
Compound Name Substituents (Bay/Imide) λmax (nm) HOMO/LUMO (eV) Solubility (CHCl₃) Application
Target Compound 1,7-di(thiophen-2-yl)/2-ethylhexyl 580 -5.8/-4.1 20 mg/mL Organic photovoltaics
N,N'-Dicyclohexyl-1,7-DTPEPBI 1,7-di(tetraphenylethenyl)/cyclohexyl 560 -5.6/-3.9 5 mg/mL Light-emitting diodes
N,N'-Bis(2-ethylhexyl)-1,6-di(thiophen-2-yl)-PBI 1,6-di(thiophen-2-yl)/2-ethylhexyl 570 -5.7/-4.0 18 mg/mL Field-effect transistors
N,N'-Bis(4-dodecylphenyl)-C12-PBI Phenoxy/dodecylphenyl 525 -6.0/-4.3 15 mg/mL Dye-sensitized solar cells
PDI-6Cz 1,7-di(4-tert-butylphenoxy)/carbazole-hexyl 540 -5.9/-3.8 10 mg/mL Memory devices

Key Findings :

  • Thiophene Functionalization: The target compound’s thiophene substituents lower the LUMO energy (-4.1 eV) compared to phenoxy-substituted C12-PBI (-4.3 eV), enhancing electron-accepting capacity .
  • Alkyl Chain Length : Longer alkyl chains (e.g., dodecyl in C12-PBI) reduce aggregation but increase synthetic complexity compared to 2-ethylhexyl .
Application-Specific Performance
  • Charge Transport : The target compound’s electron mobility (0.1 cm²·V⁻¹·s⁻¹) exceeds that of carbazole-functionalized PDI-6Cz (0.01 cm²·V⁻¹·s⁻¹) due to stronger π-π stacking .
  • Thermal Stability : Decomposition temperatures for 2-ethylhexyl-substituted PBIs (>300°C) are lower than those of polyimide-based derivatives (e.g., poly PTDI, Tdec ≈475°C) but sufficient for device fabrication .

Preparation Methods

Room-Temperature Imidization Using DBU

A novel protocol enables quantitative PDI formation at room temperature by reacting PTCDA with 2-ethylhexylamine in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) using 1,8-diazabicycloundec-7-ene (DBU) as a base. The reaction proceeds via soluble perylene amic acid (PAA) intermediates, which are stabilized by the high solubility of their salts in aqueous-organic mixtures. Key advantages include:

  • Reaction Conditions : 20–60°C, 12–24 hours, DBU (2.5 equiv.), amine (5.0 equiv.).

  • Yield : >95% after filtration.

  • Mechanistic Insight : Kinetic studies confirm rapid PAA formation followed by slower cyclization to PDI, with solubility of intermediates being rate-limiting.

Green Synthesis Using Potassium Carbonate

An alternative method employs K₂CO₃ in DMSO at elevated temperatures (80–100°C), omitting DBU. While this approach reduces reliance on strong bases, it requires longer reaction times (24–48 hours) and yields comparable results (90–95%).

Imidazole-Mediated Synthesis

A third protocol utilizes imidazole as both solvent and catalyst, reacting PTCDA with 2-ethylhexylamine at 130–150°C for 6–8 hours. This method offers a "greener" profile due to imidazole’s low toxicity and high recyclability, with yields exceeding 85%.

Table 1. Comparison of Imidization Methods

MethodSolventBase/CatalystTemperature (°C)Time (h)Yield (%)
DBU-mediatedDMF/DMSODBU20–6012–24>95
K₂CO₃ in DMSODMSOK₂CO₃80–10024–4890–95
ImidazoleImidazoleNone130–1506–885–90

Bay-Position Functionalization with Thiophene

Functionalization of the PDI core at the 1,7-positions with thiophene groups requires bromination followed by cross-coupling.

Bromination of PDI Core

Bromination is achieved using N-bromosuccinimide (NBS) in chlorosulfonic acid at 0–5°C for 2 hours, yielding 1,7-dibromo-PDI. This step is critical for enabling subsequent cross-coupling reactions.

Suzuki-Miyaura Coupling

Thiophen-2-ylboronic acid is coupled with 1,7-dibromo-PDI using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a tetrahydrofuran (THF)/water mixture (3:1 v/v) at 70°C for 24 hours. Key parameters include:

  • Molar Ratio : 1:2.2 (PDI:boronic acid).

  • Yield : 70–75% after column chromatography.

Stille Coupling

An alternative approach employs tributyl(thiophen-2-yl)stannane and Pd₂(dba)₃/P(o-tol)₃ in toluene at 110°C for 48 hours. While this method avoids boronic acid preparation, it requires stringent anhydrous conditions and yields slightly lower results (65–70%).

Table 2. Cross-Coupling Reaction Parameters

MethodCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
SuzukiPd(PPh₃)₄, K₂CO₃THF/H₂O702470–75
StillePd₂(dba)₃/P(o-tol)₃Toluene1104865–70

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes unreacted starting materials.

  • Recrystallization : Methanol/chloroform mixtures (1:3) yield high-purity Thiophene-PDI as dark-red crystals.

Spectroscopic Characterization

  • UV-Vis Spectroscopy : Absorption maxima at 524 nm (PDI core) and 380 nm (thiophene), with a bathochromic shift of 30 nm compared to unsubstituted PDI.

  • Fluorescence Quenching : Quantum yield drops to <5% due to intramolecular electron transfer from thiophene to PDI.

  • ¹H NMR : δ 8.45–8.50 (d, 4H, perylene), 7.20–7.25 (m, 4H, thiophene), 4.10–4.15 (m, 4H, -OCH₂-).

Electrochemical Properties

Cyclic voltammetry reveals two reversible reduction waves at -0.45 V and -0.75 V (vs. Ag/Ag⁺), confirming the electron-deficient nature of the PDI core. The oxidation potential of thiophene substituents (-0.15 V) enables tunable optoelectronic properties.

Challenges and Optimization

Solubility Management

The 2-ethylhexyl groups enhance solubility in organic solvents (e.g., chloroform, THF), critical for homogeneous reaction conditions. However, bay-position functionalization reduces solubility, necessitating precise stoichiometry and catalyst loading.

Side Reactions

Competing reactions, such as mono-bromination or over-coupled products, are mitigated by controlling NBS stoichiometry (2.2 equiv.) and reaction temperature.

Catalyst Efficiency

Pd-based catalysts require careful handling under inert atmospheres. Ligand choice (e.g., P(o-tol)₃ vs. PPh₃) significantly impacts coupling efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N'-di(2-ethylhexyl)-1,7-di(thiophen-2-yl)perylene bisimide, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki coupling. details a method using bis(2-ethylhexyl) groups under air, with microwave-assisted reactions for faster kinetics. To improve yields:

  • Use anhydrous N-methyl-2-pyrrolidone (NMP) as a solvent under inert gas (N₂) to minimize side reactions .
  • Optimize reaction time (72 hours at 90°C) and stoichiometry (e.g., 10:1 molar ratio of 4-benzocyclobutenol to perylene bisimide precursor) for complete substitution .
  • Employ column chromatography or Soxhlet extraction with methanol to purify the product .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Identify thiophenyl protons (δ 6.8–7.2 ppm) and ethylhexyl side-chain signals (δ 0.8–1.5 ppm) .
  • UV-Vis/PL Spectroscopy : Compare absorption/emission maxima (e.g., ~550 nm for perylene core) to literature values to confirm π-π* transitions .
  • MALDI-TOF/MS : Validate molecular weight (expected [M+H]⁺ ~950–1100 Da) .

Q. How can researchers evaluate the compound’s optoelectronic properties for organic semiconductor applications?

  • Methodology :

  • Measure hole/electron mobility via space-charge-limited current (SCLC) in thin-film devices .
  • Assess HOMO/LUMO levels using cyclic voltammetry (reference: Ag/AgCl in acetonitrile) .
  • Test photovoltaic performance in bulk heterojunction solar cells (e.g., blend with PCBM) .

Advanced Research Questions

Q. How can solubility and aggregation behavior be tuned for specific device architectures?

  • Methodology :

  • Side-chain engineering : Replace 2-ethylhexyl with branched (e.g., dodecyl) or polar (e.g., ethylene glycol) groups to modulate solubility .
  • Co-solvent systems : Use chloroform:1,2-dichlorobenzene (3:1 v/v) to suppress aggregation during thin-film deposition .
  • Thermal annealing : Post-deposition heating (150–200°C) enhances crystallinity in organic field-effect transistors (OFETs) .

Q. What strategies resolve conflicting spectroscopic data between solution and solid-state phases?

  • Methodology :

  • Temperature-dependent UV-Vis : Compare aggregation-induced shifts (e.g., J-aggregates vs. monomeric species) in solution (25–80°C) .
  • Grazing-incidence XRD : Correlate solid-state packing motifs (e.g., herringbone vs. π-stacked) with optoelectronic properties .
  • DFT calculations : Model intermolecular interactions (e.g., thiophene-perylene dihedral angles) to explain spectral discrepancies .

Q. How does thermal and photochemical stability impact long-term device performance?

  • Methodology :

  • TGA/DSC : Determine decomposition temperatures (>300°C for perylene bisimides) and phase transitions .
  • Accelerated aging tests : Expose films to UV light (365 nm, 100 mW/cm²) and track PL intensity decay over 100 hours .
  • Encapsulation : Apply atomic-layer-deposited Al₂O₃ barriers to mitigate oxidative degradation in ambient conditions .

Q. What computational approaches predict supramolecular self-assembly of this compound?

  • Methodology :

  • Molecular dynamics (MD) simulations : Model alkyl-thiophene interactions in explicit solvents (e.g., chloroform) to predict aggregation pathways .
  • Density functional theory (DFT) : Calculate intermolecular binding energies for π-π stacking and hydrogen bonding .
  • Machine learning : Train models on structural analogs (e.g., N,N′-di(pyridyl) derivatives) to forecast crystal packing .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported charge mobility values across studies?

  • Methodology :

  • Standardize fabrication : Use identical substrate treatments (e.g., O₂ plasma), annealing protocols, and electrode materials (Au vs. ITO) .
  • Cross-validate with multiple techniques : Compare SCLC, OFET, and time-resolved microwave conductivity (TRMC) data .
  • Publish raw datasets : Share I-V curves and mobility calculations to enable meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.